molecular formula C15H19N5O2 B5437640 N-(3,5-dimethoxyphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine

N-(3,5-dimethoxyphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine

Cat. No. B5437640
M. Wt: 301.34 g/mol
InChI Key: ZRDSBBAVUWTFNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethoxyphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine, commonly referred to as DMPP, is a chemical compound that has been widely studied for its potential applications in various scientific fields. DMPP is a potent activator of nicotinic acetylcholine receptors and has been shown to have a range of biochemical and physiological effects. In

Mechanism of Action

DMPP is a potent activator of nicotinic acetylcholine receptors, which are ligand-gated ion channels that are widely expressed in the nervous system. When DMPP binds to these receptors, it causes the influx of cations such as sodium and calcium into the cell, leading to depolarization and the release of neurotransmitters. DMPP has been shown to have a high affinity for nicotinic acetylcholine receptors, making it a useful tool for studying the function of these receptors.
Biochemical and Physiological Effects:
DMPP has a range of biochemical and physiological effects, including the activation of nicotinic acetylcholine receptors, the release of neurotransmitters, and the modulation of synaptic transmission. DMPP has been shown to increase the release of acetylcholine, dopamine, and glutamate, and to enhance synaptic transmission in various brain regions. DMPP has also been shown to have anxiolytic and analgesic effects in animal models.

Advantages and Limitations for Lab Experiments

DMPP has several advantages as a tool for studying nicotinic acetylcholine receptors and synaptic transmission. It is a potent and selective activator of these receptors, making it a useful tool for investigating their function. DMPP is also relatively stable and easy to handle, making it a convenient tool for lab experiments. However, DMPP has some limitations, including its potential toxicity and the fact that it may not accurately reflect the effects of endogenous neurotransmitters.

Future Directions

There are several future directions for research on DMPP. One area of interest is the development of new drugs that target nicotinic acetylcholine receptors. DMPP could be used as a tool for identifying potential drug candidates and for investigating the mechanisms of action of these drugs. Another area of interest is the role of nicotinic acetylcholine receptors in disease states such as Alzheimer's disease and schizophrenia. DMPP could be used to investigate the potential therapeutic effects of drugs that target these receptors in these conditions. Finally, DMPP could be used to investigate the role of nicotinic acetylcholine receptors in other physiological processes, such as immune function and inflammation.

Synthesis Methods

DMPP can be synthesized using a multistep process that involves the reaction of 3,5-dimethoxyphenylacetonitrile with 4,6-dimethyl-2-pyrimidinylamine to produce the intermediate N-(3,5-dimethoxyphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)urea. This intermediate is then treated with cyanogen bromide to produce DMPP.

Scientific Research Applications

DMPP has been extensively studied for its potential applications in various scientific fields. It has been shown to have a range of biochemical and physiological effects, including the activation of nicotinic acetylcholine receptors, the release of neurotransmitters, and the modulation of synaptic transmission. DMPP has been used in studies on the nervous system, including investigations into the mechanisms of synaptic transmission, the effects of drugs on neurotransmitter release, and the role of nicotinic acetylcholine receptors in learning and memory.

properties

IUPAC Name

1-(3,5-dimethoxyphenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2/c1-9-5-10(2)18-15(17-9)20-14(16)19-11-6-12(21-3)8-13(7-11)22-4/h5-8H,1-4H3,(H3,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRDSBBAVUWTFNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N=C(N)NC2=CC(=CC(=C2)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(/N)\NC2=CC(=CC(=C2)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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